molecular formula C9H18O3 B12087639 3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol CAS No. 344295-30-3

3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol

Cat. No.: B12087639
CAS No.: 344295-30-3
M. Wt: 174.24 g/mol
InChI Key: XVLWEAUUUBWART-UHFFFAOYSA-N
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Description

3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol is a chemical compound with the molecular formula C12H24O4 It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol typically involves the reaction of allyl alcohol with 1,3-dibromopropane, followed by a subsequent reaction with 1,3-propanediol. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Bases like sodium hydroxide and potassium carbonate are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ether linkages provide flexibility and stability. These interactions can affect the compound’s bioactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-2-ol
  • 3-{3-[(Methoxy)propoxy]propoxy}propan-1-ol
  • 3-{3-[(Ethoxy)propoxy]propoxy}propan-1-ol

Uniqueness

3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol is unique due to its specific arrangement of ether linkages and the presence of an allyl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

344295-30-3

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-(3-prop-2-enoxypropoxy)propan-1-ol

InChI

InChI=1S/C9H18O3/c1-2-6-11-8-4-9-12-7-3-5-10/h2,10H,1,3-9H2

InChI Key

XVLWEAUUUBWART-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCCOCCCO

Origin of Product

United States

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